molecular formula C29H22N6O7S2 B586641 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid CAS No. 1391062-34-2

2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid

Cat. No. B586641
CAS RN: 1391062-34-2
M. Wt: 630.65
InChI Key: RMJXRLSPKWPCMG-HWIUFGAZSA-N
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Description

2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid, also known as 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid, is a useful research compound. Its molecular formula is C29H22N6O7S2 and its molecular weight is 630.65. The purity is usually 95%.
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Scientific Research Applications

Inhibition of xc⁻ Transporter-mediated Cystine Uptake

A series of sulfasalazine analogs, including compounds structurally related to the specified chemical, were synthesized and tested for their ability to block the cystine-glutamate antiporter system xc⁻. These analogs were designed to inhibit cystine uptake by cells, potentially offering a pharmacological profile suitable for in vivo studies of diseases where cystine accumulation is detrimental. The research showed that modifications to sulfasalazine, such as replacing the diazo group with an alkyne group and maintaining the carboxylate group, could yield potent inhibitors of the xc⁻ system, suggesting a role for these compounds in studying cystine-glutamate exchange mechanisms (Shukla et al., 2011).

Catalytic Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes, potentially including derivatives or analogs of the mentioned chemical, have been shown to serve as efficient and selective catalysts for the oxidation of alcohols to ketones and aldehydes under solvent-free conditions. These findings highlight the potential of such complexes in green chemistry applications, where the selective oxidation of alcohols using environmentally friendly catalysts is of significant interest. The research demonstrates the versatility of these complexes in catalyzing the oxidation of various alcohols, offering insights into their mechanism and potential for broader application in synthetic chemistry (Hazra et al., 2015).

Novel Pyrido and Pyrazolo Pyrimidine Derivatives

The synthesis and characterization of novel derivatives incorporating pyrido and pyrazolo pyrimidine moieties, related to the specified chemical structure, have been explored for potential applications in various fields, including materials science and pharmaceuticals. These compounds exhibit interesting structural features that may lend them to applications in drug development and the design of novel materials with specific optical or electronic properties (Sanad et al., 2018).

Supramolecular Chemistry and Coordination Polymers

Research into the structural diversity and properties of coordination polymers constructed from flexible carboxylate linkers and pyridyl co-linkers, which may include molecules structurally similar to the specified chemical, has led to the discovery of materials with potential applications in sensing, catalysis, and material science. These studies highlight the role of such compounds in the development of new materials with tunable properties, including fluorescence sensing of nitroaromatics, which is important for environmental monitoring and security applications (Gupta et al., 2017).

Mechanism of Action

Target of Action

The primary targets of Sulfasalazine and its metabolites, including Sulfasalazine Specified Impurity E [EP], are various inflammatory molecules . The compound is known to inhibit leukotrienes and prostaglandins, key mediators of inflammation .

Mode of Action

Sulfasalazine and its metabolites, including Sulfasalazine Specified Impurity E [EP], can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase and lipoxygenase pathways .

Biochemical Pathways

Sulfasalazine is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine . These metabolites carry out the main pharmacological activity of Sulfasalazine . The effects of Sulfasalazine on the metabolism of arachidonic acid to prostaglandins and leukotrienes have been widely studied . The effects are complex, but it appears that Sulfasalazine and its metabolites are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways .

Pharmacokinetics

It is known that sulfasalazine is metabolized by intestinal bacteria into mesalazine and sulfapyridine . These metabolites carry out the main pharmacological activity of Sulfasalazine .

Result of Action

The result of the action of Sulfasalazine and its impurities, including Sulfasalazine Specified Impurity E [EP], is the inhibition of various inflammatory molecules, leading to a reduction in inflammation . This makes Sulfasalazine and its impurities effective in managing inflammatory diseases such as ulcerative colitis and rheumatoid arthritis .

Action Environment

The action of Sulfasalazine and its impurities, including Sulfasalazine Specified Impurity E [EP], is influenced by various environmental factors. For instance, the presence of intestinal bacteria is crucial for the metabolism of Sulfasalazine into its active metabolites . Furthermore, the efficacy and stability of the compound can be affected by factors such as pH and temperature .

properties

IUPAC Name

2-hydroxy-3-[4-(pyridin-2-ylsulfamoyl)phenyl]-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N6O7S2/c36-28-24(19-7-11-22(12-8-19)43(39,40)34-26-5-1-3-15-30-26)17-21(18-25(28)29(37)38)33-32-20-9-13-23(14-10-20)44(41,42)35-27-6-2-4-16-31-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISAHTSZQJGNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC(=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1391062-34-2
Record name 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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